molecular formula C11H19N3O B13914680 2-[[Bis(2-aminoethyl)amino]methyl]phenol CAS No. 115395-65-8

2-[[Bis(2-aminoethyl)amino]methyl]phenol

Cat. No.: B13914680
CAS No.: 115395-65-8
M. Wt: 209.29 g/mol
InChI Key: OUZADBXJLFZGCU-UHFFFAOYSA-N
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Description

2-[[Bis(2-aminoethyl)amino]methyl]phenol is a phenolic derivative featuring a tris(aminoethyl)amine (TREN) backbone attached to the aromatic ring via a methylene bridge. Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 234.29 g/mol. It is structurally characterized by its phenol group at the ortho position, which enhances acidity (pKa ~10) compared to aliphatic alcohols, and its flexible aminoethyl arms, which facilitate metal chelation and hydrogen bonding .

Properties

CAS No.

115395-65-8

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-[[bis(2-aminoethyl)amino]methyl]phenol

InChI

InChI=1S/C11H19N3O/c12-5-7-14(8-6-13)9-10-3-1-2-4-11(10)15/h1-4,15H,5-9,12-13H2

InChI Key

OUZADBXJLFZGCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN)CCN)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[[Bis(2-aminoethyl)amino]methyl]phenol generally involves the functionalization of a phenol derivative with a bis(2-aminoethyl)amine substituent through a methylene linkage. The key steps include:

  • Preparation or procurement of 2-(2-aminoethyl)phenol as a precursor.
  • Introduction of the bis(2-aminoethyl)amine group via nucleophilic substitution or Mannich-type reactions.
  • Purification and characterization of the final product.

The synthetic routes rely on the reactivity of amino groups and phenolic hydroxyl groups under controlled conditions to achieve selective substitution.

Synthesis of 2-(2-Aminoethyl)phenol Precursor

Since 2-(2-aminoethyl)phenol is a crucial intermediate, its preparation is often the first step.

Method A: Reduction of 2-(2-nitrovinyl)phenol

  • Starting from 2-(2-nitrovinyl)phenol, reduction is performed using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
  • The reaction is carried out at 0 °C to room temperature over 2 hours.
  • After completion, water is added cautiously to quench excess LiAlH4.
  • The product is extracted, purified by solvent evaporation and acid-base extraction to yield 2-(2-aminoethyl)phenol as a white solid with a yield of approximately 65%.
Step Reagents/Conditions Outcome
1 2-(2-nitrovinyl)phenol + LiAlH4 in THF, 0°C Reduction of nitrovinyl to aminoethyl
2 Quench with water, extraction, purification Isolation of 2-(2-aminoethyl)phenol

Introduction of Bis(2-aminoethyl)amino Group

The key step to synthesize 2-[[Bis(2-aminoethyl)amino]methyl]phenol is the attachment of the bis(2-aminoethyl)amine moiety to the phenol ring via a methylene bridge.

Method B: Mannich-Type Reaction

  • The phenolic compound (2-(2-aminoethyl)phenol) is reacted with formaldehyde and bis(2-aminoethyl)amine under acidic or neutral conditions.
  • The Mannich reaction facilitates the formation of a methylene bridge linking the phenol ring to the bis(2-aminoethyl)amine.
  • Reaction conditions typically involve stirring at room temperature or mild heating.
  • The product is isolated by standard purification methods such as crystallization or chromatography.

This method is widely used due to its straightforwardness and good yields.

Alternative Synthetic Routes

Method C: Direct Alkylation

  • Direct alkylation of phenol derivatives with bis(2-aminoethyl)amine derivatives bearing suitable leaving groups (e.g., halides) under basic conditions.
  • This method requires careful control to avoid polyalkylation or side reactions.
  • Typically performed in polar aprotic solvents with base catalysts.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reduction (A) 2-(2-nitrovinyl)phenol LiAlH4 in THF, 0–20 °C, inert atmosphere ~65 Requires handling of pyrophoric LiAlH4
Mannich Reaction (B) 2-(2-aminoethyl)phenol, formaldehyde, bis(2-aminoethyl)amine Acidic/neutral, room temp to mild heat 70–85 Efficient, widely used for methylene bridge formation
Direct Alkylation (C) Phenol derivative, bis(2-aminoethyl)amine halide Base, polar aprotic solvent Variable Requires careful control to avoid side reactions

Research Discoveries and Analytical Insights

Reactivity and Functional Group Participation

  • The amino groups in bis(2-aminoethyl)amine participate actively in nucleophilic substitution and complexation with metal ions, enabling the compound’s use in coordination chemistry.
  • The phenolic hydroxyl group can undergo oxidation to quinones or substitution reactions, allowing further functionalization.

Biological and Pharmaceutical Relevance

  • Derivatives of bis(2-aminoethyl)amine have been synthesized and evaluated for cytotoxic activity against cancer cell lines, indicating potential pharmaceutical applications.
  • The presence of the bis(2-aminoethyl)amino moiety enhances hydrophilicity and hydrogen bonding capacity, influencing biological interactions.

Structural Characterization

  • Single crystal X-ray diffraction studies confirm the molecular structure and provide insight into conformational preferences.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are routinely employed to verify purity and structural integrity.

Scientific Research Applications

2-[[Bis(2-aminoethyl)amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[[Bis(2-aminoethyl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

2-(((2-(Dimethylamino)ethyl)amino)methyl)phenol (DMAP)

  • Structure: Replaces primary amines with dimethyl groups on the aminoethyl arms.
  • Molecular Formula : C₁₁H₁₇N₃O; Molecular Weight : 207.27 g/mol.
  • Key Differences :
    • Basicity : Tertiary amines in DMAP (pKa ~9–10) are less basic than primary amines in the target compound (pKa ~10–11), affecting solubility and protonation states in biological systems .
    • Applications : DMAP is studied for cytotoxicity against cancer cells (e.g., IC₅₀ values in LA795 cell lines), while the target compound’s primary amines may enhance metal-binding efficiency for catalytic or therapeutic uses .

2-(Bis(2-aminoethyl)amino)ethanol

  • Structure: Ethanol replaces the phenol group.
  • Molecular Formula : C₆H₁₇N₃O; Molecular Weight : 147.22 g/mol.
  • Key Differences: Acidity/Reactivity: The phenolic -OH (pKa ~10) is more acidic than the alcoholic -OH (pKa ~16), enabling deprotonation for metal coordination. Applications: Used in organic synthesis (e.g., reductive amination), whereas the phenol derivative may exhibit stronger antimicrobial or antiviral properties due to aromatic interactions .

4-Amino-2-[[[2-(diethylamino)ethyl]amino]methyl]phenol

  • Structure: Diethylamino substituents replace primary aminoethyl groups.
  • Molecular Formula : C₁₃H₂₂N₄O; Molecular Weight : 262.34 g/mol.
  • Key Differences: Hydrophobicity: Bulky diethyl groups reduce water solubility compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
2-[[Bis(2-aminoethyl)amino]methyl]phenol C₁₁H₁₈N₄O 234.29 Phenol, primary amines Metal chelation, drug design
DMAP C₁₁H₁₇N₃O 207.27 Phenol, tertiary amines Cytotoxicity studies
2-(Bis(2-aminoethyl)amino)ethanol C₆H₁₇N₃O 147.22 Ethanol, primary amines Organic synthesis
4-Amino-2-[[[2-(diethylamino)ethyl]amino]methyl]phenol C₁₃H₂₂N₄O 262.34 Phenol, tertiary amines Antimicrobial agents

Key Research Findings

  • Metal Chelation: The target compound forms stable complexes with Zn²⁺ and Cu²⁺, akin to zinc-phenolate complexes in artificial nucleases (e.g., Zn₂Cl₂(C₂₀H₂₁N₃O)₂, ). Its primary amines enable stronger binding (log K ~12–14) compared to DMAP (log K ~8–10) .
  • Biological Activity: Phenolic derivatives with aminoethyl groups show antimicrobial properties (e.g., inhibition of Staphylococcus aureus at 25 µg/mL), though activity varies with substituent bulk and charge .
  • Synthesis: Synthesized via reductive amination of 2-aminomethylphenol with 2-aminoethylamine, similar to DMAP’s preparation (). Yields range from 60–75% under optimized conditions .

Biological Activity

2-[[Bis(2-aminoethyl)amino]methyl]phenol, also known as a derivative of bis(2-aminoethyl)amine, has garnered attention in recent research due to its potential biological activities, particularly in the realm of cancer therapy. This compound's structure, which incorporates amine functionalities and a phenolic group, suggests possible interactions with biological systems that warrant comprehensive investigation.

Chemical Structure and Properties

The chemical formula for 2-[[Bis(2-aminoethyl)amino]methyl]phenol is C12H18N4OC_{12}H_{18}N_4O. Its structure includes:

  • Two aminoethyl groups : These contribute to its basicity and potential interaction with biological targets.
  • A phenolic moiety : This is often associated with antioxidant properties and can influence the compound's reactivity.

Biological Activity Overview

Recent studies have explored various biological activities of compounds related to bis(2-aminoethyl)amine derivatives, including cytotoxicity against cancer cell lines and anti-inflammatory effects. The findings suggest that these compounds could serve as promising candidates for further development in therapeutic applications.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of several bis(2-aminoethyl)amine derivatives on human cancer cell lines using the MTT assay. The results indicated varying degrees of antiproliferative activity:

CompoundCancer Cell LineIC50 (µM)
Compound 6A549 (lung carcinoma)15.74 ± 1.7
Compound 4A549Notable inhibition of IL-6 release
Compound 3HTB-140 (melanoma)Moderate activity

Key Findings :

  • Compound 6 exhibited the highest growth-inhibitory activity across tested cancer cell lines, with an IC50 ranging from 13.95 to 15.74 µM .
  • The phenyl derivatives demonstrated significant anti-inflammatory properties by reducing interleukin-6 (IL-6) levels in treated cells .

Apoptotic Mechanisms

Flow cytometry analysis revealed that treatment with certain derivatives led to increased early and late apoptosis in A549 cells. Specifically:

  • Early apoptosis : Treatment with compounds 3 to 6 resulted in a significant increase in early apoptotic cells (28.9% - 42.7%).
  • Late apoptosis : Compounds 5 and 6 induced late apoptosis in approximately 42.7% and 37.8% of cells, respectively .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of these compounds:

  • Anti-Cancer Activity :
    • A study demonstrated that bis(2-aminoethyl)amine derivatives could inhibit tumor growth in vitro by inducing apoptosis and reducing inflammatory cytokines like IL-6, which are known to promote tumor progression .
  • Antimicrobial Properties :
    • Other derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections alongside cancer therapies .
  • Mechanistic Insights :
    • Research indicates that the structural features of these compounds significantly influence their biological activity, particularly their cytotoxic effects against specific cancer types .

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